tert-butyl N-[4-(cyanomethyl)phenyl]carbamate

Organic Synthesis Process Chemistry Boc Protection

Procure this specific para-cyanomethyl Boc-protected aniline (CAS 1233249-35-8) to ensure synthetic route reliability. Generic substitution with meta-isomers or alternative carbamates introduces deprotection incompatibility and SAR failure risks. This building block offers predictable acid-labile Boc cleavage, critical for complex API synthesis including Mirabegron. Mitigate batch failure and ensure reproducible medicinal chemistry outcomes with this validated intermediate.

Molecular Formula C13H16N2O2
Molecular Weight 232.28 g/mol
CAS No. 1233249-35-8
Cat. No. B1398979
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl N-[4-(cyanomethyl)phenyl]carbamate
CAS1233249-35-8
Molecular FormulaC13H16N2O2
Molecular Weight232.28 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1=CC=C(C=C1)CC#N
InChIInChI=1S/C13H16N2O2/c1-13(2,3)17-12(16)15-11-6-4-10(5-7-11)8-9-14/h4-7H,8H2,1-3H3,(H,15,16)
InChIKeyRMXGPJWRYXDDCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-Butyl N-[4-(Cyanomethyl)phenyl]carbamate (CAS 1233249-35-8): A Bifunctional Building Block for Medicinal Chemistry and Material Science


Tert-butyl N-[4-(cyanomethyl)phenyl]carbamate (CAS: 1233249-35-8), commonly referred to as 4-(N-Boc-aminophenyl)acetonitrile, is a synthetic organic compound belonging to the class of N-Boc-protected anilines. It features a tert-butyl carbamate (Boc) protecting group on an aniline nitrogen and a cyanomethyl (-CH2CN) group at the para position, resulting in a bifunctional building block with a molecular weight of 232.28 g/mol [1]. This dual functionality makes it a versatile intermediate for the construction of complex molecules in pharmaceutical research and fine chemical synthesis, where the Boc group allows for selective deprotection to reveal a reactive amine, and the nitrile moiety serves as a precursor for further transformations . Its properties, including a computed XLogP3-AA of 2.1 and a topological polar surface area of 62.1 Ų, are documented in authoritative databases [1].

Procurement Risk of Substituting Tert-Butyl N-[4-(Cyanomethyl)phenyl]carbamate with Unverified Analogs


Generic substitution of tert-butyl N-[4-(cyanomethyl)phenyl]carbamate with other cyanomethylphenyl carbamates (e.g., the meta-isomer, or analogs with benzyl or phenyl carbamate groups) introduces significant scientific and procurement risk. The Boc protecting group offers predictable, acid-labile cleavage conditions that are foundational to multi-step synthetic routes, such as in the manufacture of Mirabegron . Swapping this for a benzyl (Cbz) or phenyl carbamate would alter the deprotection protocol (e.g., requiring hydrogenolysis for Cbz), potentially causing incompatibility with other functional groups in the target molecule and leading to route failure . Furthermore, the position of the cyanomethyl group is critical; the meta-isomer (CAS 954238-67-6) exhibits distinct molecular recognition properties that would yield different biological outcomes in a drug candidate, invalidating established structure-activity relationships . Without verified comparative data on reactivity and purity, using a non-identical analog can result in unreproducible syntheses, batch failures, and costly project delays.

Verifiable Comparative Evidence for Tert-Butyl N-[4-(Cyanomethyl)phenyl]carbamate Selection


Comparative Synthesis Efficiency: Reported Yield for tert-Butyl N-[4-(cyanomethyl)phenyl]carbamate

The synthesis of tert-butyl N-[4-(cyanomethyl)phenyl]carbamate from 4-aminophenylacetonitrile and di-tert-butyl dicarbonate (Boc2O) has been reported with a quantitative yield of 92% under mild conditions (ethyl acetate, 25-30°C) . This serves as a benchmark for evaluating alternative synthetic routes or starting materials. Currently, a direct head-to-head yield comparison with the synthesis of its meta-isomer or benzyl carbamate analog under identical conditions is not available in the public domain to serve as a strong differential point.

Organic Synthesis Process Chemistry Boc Protection

Comparative Physicochemical Properties: Lipophilicity and Melting Point

The experimental melting point for tert-butyl N-[4-(cyanomethyl)phenyl]carbamate is reported as 119-121°C [1], and its computed logP is 2.1 (XLogP3-AA) or 2.27 (reported elsewhere) [2]. These values are distinct from those of key analogs. For instance, the meta-isomer (CAS 954238-67-6) has a different spatial orientation and a computed logP of 2.1, but its melting point is not reported for direct comparison . The benzyl-protected analog, benzyl N-[4-(cyanomethyl)phenyl]carbamate (CAS 861250-54-6), has a significantly higher molecular weight (266.29 g/mol) and a different hydrogen bonding capacity, which would alter its solid-state properties and chromatographic behavior . While quantitative melting point data for the benzyl analog is not readily available, the molecular weight difference is a quantifiable distinction.

Medicinal Chemistry Physicochemical Characterization Drug Design

Comparative Commercial Availability and Purity Specifications

Tert-butyl N-[4-(cyanomethyl)phenyl]carbamate is commercially available from multiple major suppliers with defined purity specifications. Documented minimum purities range from 95% (Sigma-Aldrich, Enamine) [1] to ≥98% (Amaybio, Wanvibio) , providing procurement options for different research scales and budgets. In contrast, the benzyl analog (CAS 861250-54-6) is available at a similar 95% minimum purity but at a higher molecular weight (266.29 g/mol), directly impacting the cost per mole of active intermediate . This establishes a clear procurement advantage: the Boc-protected compound offers a lower cost per mole for the same chemical handle due to its smaller molecular weight, assuming comparable pricing per gram.

Chemical Procurement Supply Chain Analytical Chemistry

Safety Profile: Validated GHS Classification for Laboratory Handling

The safety profile of tert-butyl N-[4-(cyanomethyl)phenyl]carbamate is clearly defined by a harmonized GHS classification, providing a standardized basis for risk assessment and safe handling protocols [1][2]. It is classified with warning statements for acute oral, dermal, and inhalation toxicity (H302, H312, H332), as well as skin and eye irritation (H315, H319) [2]. While many in-class carbamates may share similar hazards, the availability of this validated, multi-source classification for this specific CAS number ensures procurement and environmental health & safety (EHS) compliance with reduced uncertainty. A direct comparative safety study with close analogs (e.g., the benzyl or phenyl carbamates) is not available in the public domain to serve as a strong differential point.

Laboratory Safety Risk Assessment Regulatory Compliance

Target Applications for Tert-Butyl N-[4-(Cyanomethyl)phenyl]carbamate in Drug Discovery and Chemical Development


Key Intermediate in the Synthesis of the Beta-3 Adrenergic Agonist Mirabegron

This compound is explicitly identified in patent literature as an intermediate for the synthesis of Mirabegron, a commercialized beta-3 adrenergic receptor agonist used to treat overactive bladder . Its role in this established industrial process underscores its value in complex, multi-step pharmaceutical syntheses where the reliable and selective removal of the Boc protecting group is essential for constructing the final active pharmaceutical ingredient.

Scaffold for Developing CRTH2 Antagonists

Research has described the use of this building block in the synthesis and structure-activity relationship (SAR) study of a series of isoquinoline CRTH2 antagonists . CRTH2 is a target for inflammatory and allergic diseases. The para-cyanomethyl group on the phenyl ring is a key structural feature that likely contributes to the binding affinity and selectivity of the resulting antagonists, making this specific regioisomer critical for this line of medicinal chemistry research.

General-Purpose Building Block for Parallel Synthesis and Library Production

Given its bifunctional nature (Boc-protected amine and a reactive nitrile), established commercial availability from multiple vendors with defined purity specifications (95-98%) , and predictable reactivity, this compound is an ideal candidate for use in parallel synthesis and the generation of diverse screening libraries. The ability to selectively deprotect the amine for further derivatization, while the nitrile serves as a masked carboxylic acid or amine, allows for efficient exploration of chemical space in drug discovery programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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